

Application Notes and Protocols: Flow Cytometry Analysis of STING Activation using Compound 30b

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Compound of Interest

Compound Name: STING agonist-20-Ala-amide-PEG2-C2-NH2

Cat. No.: B12399953

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating an immune response. This makes STING an attractive target for therapeutic intervention in indications such as oncology and infectious diseases.

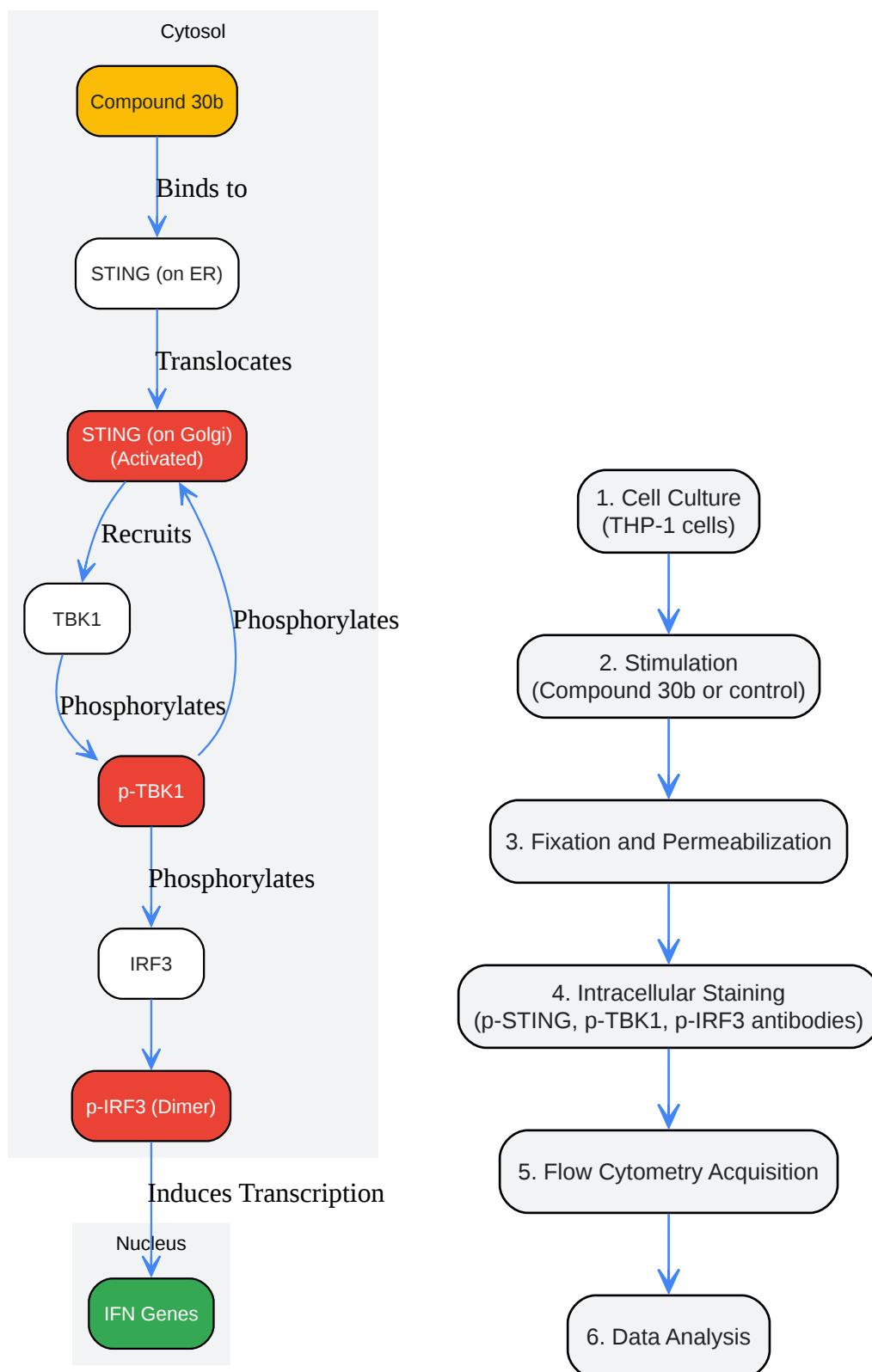
Compound 30b (also known as **STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA**) is a non-cyclic dinucleotide STING agonist. It serves as an active scaffold for the synthesis of immune-stimulating antibody conjugates (ISACs) for cancer research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) As a potent activator of the STING pathway, robust methods are required to quantify its activity in relevant cell-based assays.

These application notes provide a detailed protocol for the analysis of STING activation induced by Compound 30b using flow cytometry. This method allows for the quantitative measurement of key downstream signaling events at a single-cell level, providing valuable insights into the compound's mechanism of action and potency. The primary endpoints

measured are the phosphorylation of STING, TBK1, and IRF3, which are hallmark indicators of pathway activation.[\[6\]](#)

STING Signaling Pathway

Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.

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